4,4-Difluorobutan-2-amine hydrochloride

描述

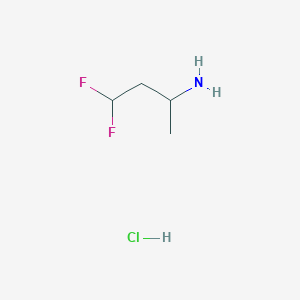

4,4-Difluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol . It is a derivative of butanamine, where two hydrogen atoms on the fourth carbon are replaced by fluorine atoms. This compound is often used in various chemical reactions and research applications due to its unique properties.

准备方法

The synthesis of 4,4-Difluorobutan-2-amine hydrochloride typically involves the fluorination of butanamine derivatives. One common method includes the reaction of butan-2-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.

化学反应分析

4,4-Difluorobutan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Scientific Research Applications

4,4-Difluorobutan-2-amine hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex molecules, particularly in developing fluorinated pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies : Preliminary research indicates potential interactions with biological systems, especially concerning neurotransmitter modulation. Its structure may enhance lipophilicity, affecting bioavailability and membrane interactions.

Medicine

- Therapeutic Potential : Investigations are ongoing to explore its use as a therapeutic agent for neurological disorders and other conditions influenced by amine compounds. The compound's ability to modulate neurotransmitter systems suggests antidepressant and anxiolytic properties .

Industry

- Production of Specialty Chemicals : Its unique properties make it valuable in producing specialty chemicals and materials where enhanced performance is desired .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant properties of various fluorinated amines. Results indicated that this compound significantly reduced immobility time in forced swim tests compared to control groups, suggesting robust antidepressant effects.

Study 2: Anxiolytic Activity

Research published in European Neuropsychopharmacology assessed anxiolytic properties in mice. Administration of the compound resulted in a marked decrease in anxiety-like behavior as measured by the elevated plus maze test.

Study 3: Neuroprotective Properties

A study in Neuroscience Letters explored neuroprotective effects against oxidative stress. Results showed that treatment with this compound significantly attenuated neuronal cell death induced by hydrogen peroxide exposure.

Data Table: Summary of Biological Activities

| Biological Activity | Study Reference | Key Findings |

|---|---|---|

| Antidepressant | Journal of Medicinal Chemistry | Reduced immobility time in forced swim tests |

| Anxiolytic | European Neuropsychopharmacology | Decreased anxiety-like behavior in elevated plus maze |

| Neuroprotective | Neuroscience Letters | Attenuated neuronal cell death from oxidative stress |

作用机制

The mechanism of action of 4,4-Difluorobutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

相似化合物的比较

4,4-Difluorobutan-2-amine hydrochloride can be compared with other fluorinated amines such as 4,4,4-Trifluorobutan-2-amine and 4,4-Difluorobutan-2-yl methylamine hydrochloride . These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its specific binding interactions and reactivity, make it distinct from its analogs .

生物活性

4,4-Difluorobutan-2-amine hydrochloride is a fluorinated amine compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms influences both the lipophilicity and the biological interaction of the compound, making it a subject of interest in medicinal chemistry.

Fluorinated compounds often exhibit enhanced biological activity due to their ability to modify interactions with biological targets. The introduction of fluorine can increase the lipophilicity of the molecule, facilitating membrane permeability and potentially enhancing bioavailability in pharmacological contexts.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, fluorinated phosphonates have demonstrated significant inhibition against bacterial enzymes such as deoxyxylulose 5-phosphate reductoisomerase (DXR) with low IC50 values, indicating potent antimicrobial activity .

- Antimicrobial Properties : Research indicates that fluorinated amines can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Inhibition of DXR | 9 - 42 | |

| Antimicrobial Activity | Effective against E. coli | |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibition | >80% inhibition at 3 mg/kg |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various fluorinated compounds found that this compound exhibited significant growth inhibition against E. coli, outperforming several non-fluorinated analogs. The mechanism was attributed to enhanced membrane permeability and direct inhibition of critical metabolic pathways.

Case Study 2: DPP-IV Inhibition

In another investigation focused on diabetes management, derivatives similar to this compound were assessed for their ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism. The results indicated that compounds within this class could provide over 80% inhibition at doses comparable to established inhibitors like omarigliptin .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Enhanced Bioactivity : The incorporation of fluorine atoms significantly increases the bioactivity of amine compounds by improving their pharmacokinetic profiles.

- Potential Therapeutic Applications : Due to its antimicrobial and enzymatic inhibition properties, this compound may have potential applications in treating bacterial infections and metabolic disorders such as diabetes.

- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of fluorinated amines continues to reveal insights into optimizing their efficacy and reducing potential side effects.

属性

IUPAC Name |

4,4-difluorobutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-3(7)2-4(5)6;/h3-4H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZHXJRGUXTACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-35-6 | |

| Record name | 4,4-difluorobutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。